molecular formula C15H12ClI2NO4 B13423424 L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo-

L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo-

Cat. No.: B13423424
M. Wt: 559.52 g/mol
InChI Key: OCOJMGAXFLSBDU-LBPRGKRZSA-N
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Description

L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is a derivative of the amino acid tyrosine This compound is characterized by the presence of chlorine and iodine atoms attached to the phenolic ring of the tyrosine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- typically involves the halogenation of L-tyrosine. The process begins with the chlorination of the phenolic ring, followed by iodination. The reaction conditions often require the use of specific reagents such as chlorine gas and iodine in the presence of catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various halogenated and dehalogenated derivatives of L-tyrosine, as well as substituted phenolic compounds .

Scientific Research Applications

L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It may also influence cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H12ClI2NO4

Molecular Weight

559.52 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12ClI2NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1

InChI Key

OCOJMGAXFLSBDU-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O

Origin of Product

United States

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